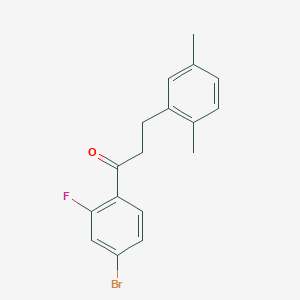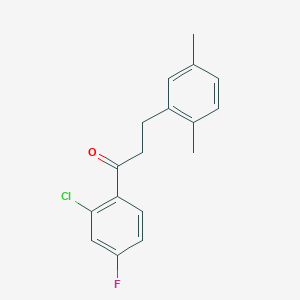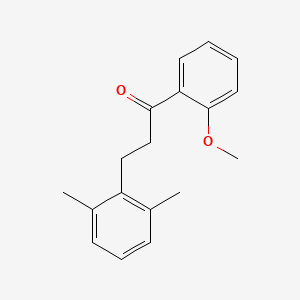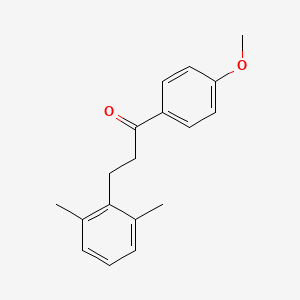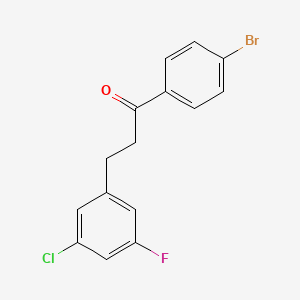
4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11BrClFO . It has a molecular weight of 341.6 .
Molecular Structure Analysis
The molecular structure of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone consists of a propiophenone core with bromo, chloro, and fluoro substituents on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone include a molecular weight of 341.6 and a molecular formula of C15H11BrClFO . Other properties such as melting point, boiling point, and density are not available in the literature .Wissenschaftliche Forschungsanwendungen
Materials Science and Polymer Chemistry
Halogenated aromatic compounds have been utilized in the synthesis of novel copolymers. For instance, ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including those with bromo, chloro, and fluoro substituents, were copolymerized with styrene to produce copolymers. These copolymers were characterized by various analytical techniques and showed specific decomposition behaviors, indicating their potential utility in materials science for creating polymers with desired thermal properties and stability (Kharas et al., 2016).
Organic Synthesis and Chemical Reactivity
In organic synthesis, halogenated compounds often serve as key intermediates for constructing complex molecules due to their reactivity. A study on the synthesis of thiophene derivatives through Suzuki cross-coupling reactions involving bromo, chloro, and fluoro substituents showed that these halogenated compounds could lead to the formation of molecules with significant bioactive properties. This indicates the broader utility of halogenated compounds like 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone in synthesizing new chemical entities with potential pharmacological applications (Ikram et al., 2015).
Photophysical and Electrochemical Properties
The study of halogenated aromatic compounds also extends to their photophysical and electrochemical properties. For example, research involving compounds with structural similarities, such as halogen-substituted phenols, has explored their behavior under various conditions, including low-temperature matrices and upon UV irradiation. Such studies contribute to understanding the fundamental properties of these compounds, which can be essential for designing materials with specific optical or electronic characteristics (Nanbu et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMRBXWPIIRYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644949 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | |
CAS RN |
898750-49-7 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

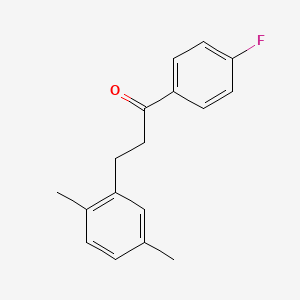
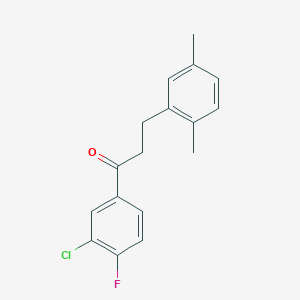

![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)

